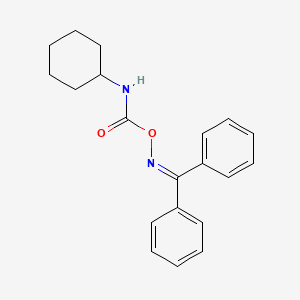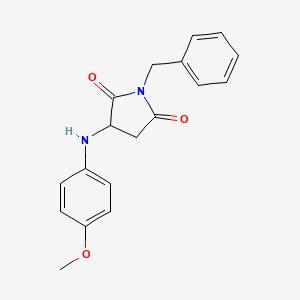![molecular formula C22H24N2O2 B5057448 2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide](/img/structure/B5057448.png)
2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline core or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide has several scientific research applications:
Medicine: Quinoline derivatives, including this compound, are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by:
Binding to DNA: The quinoline core can intercalate with DNA, disrupting its function and leading to antibacterial or anticancer effects.
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or other critical biological processes.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-quinoline-4-carboxylic acid: A precursor in the synthesis of the target compound, known for its antibacterial properties.
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide: A structurally similar compound with slight variations in the side chain.
Uniqueness
2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide stands out due to its unique side chain, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-phenyl-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16(2)26-14-8-13-23-22(25)19-15-21(17-9-4-3-5-10-17)24-20-12-7-6-11-18(19)20/h3-7,9-12,15-16H,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUWGXAQLGKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [2,2,2-trifluoro-1-[(2-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5057397.png)

![(5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5057406.png)

![7-(3,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057424.png)
![4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B5057436.png)
![(5Z)-5-({3-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5057447.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5057453.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5057461.png)
![1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5057462.png)
![1-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B5057475.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5057480.png)
